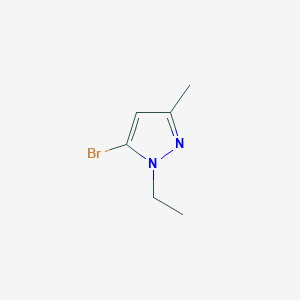![molecular formula C21H12N2O4 B2513238 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 361182-65-2](/img/no-structure.png)
2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical compound with the molecular formula C21H12N2O4 . It has an average mass of 356.331 Da and a monoisotopic mass of 356.079712 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several aromatic rings, which contribute to its stability . The compound also contains functional groups such as carbonyl groups and a nitrogen-containing ring .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 702.0±60.0 °C at 760 mmHg, and a flash point of 378.4±32.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 84 Å2 .Scientific Research Applications
Synthesis and Optical Properties
A series of compounds based on benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone derivatives, such as naphthalene diimide (NDI)-based chromophores, have been synthesized and characterized for their optical properties. These compounds exhibit two-photon absorption (2PA) capabilities, highlighting their potential for applications in photonic devices and materials. The spectral properties of these compounds can be fine-tuned via modification of the donor segments, offering customizable optical and electronic features for specific research needs (Lin et al., 2010).
Electronic and Photovoltaic Applications
Research on NDI-based π-conjugated polymers demonstrates their utility in electronic and photovoltaic applications. Through nonstoichiometric Stille coupling polycondensation, NDI-based n-type polymers with efficient electron transport properties have been synthesized. These materials are critical for the development of organic solar cells and other electronic devices (Goto et al., 2015).
Luminescence and Magnetic Properties
Lanthanide coordination polymers incorporating phenanthroline and fluorine-substituted ligands exhibit significantly enhanced luminescence and tunable magnetic properties. These materials are of interest for their potential applications in optical devices, sensors, and magnetic materials (Feng et al., 2019).
Sensing Behavior
A novel naphthalenediimide derivative demonstrates efficient sensing behavior for fluoride ions over a wide range of other anions. Such compounds are valuable for the development of specific ion sensors, with applications in environmental monitoring and healthcare diagnostics (Gu et al., 2016).
properties
CAS RN |
361182-65-2 |
|---|---|
Product Name |
2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
Molecular Formula |
C21H12N2O4 |
Molecular Weight |
356.337 |
IUPAC Name |
6-(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C21H12N2O4/c1-10-2-4-11(5-3-10)23-20(26)14-8-6-12-16-13(19(25)22-18(12)24)7-9-15(17(14)16)21(23)27/h2-9H,1H3,(H,22,24,25) |
InChI Key |
NBRDAAKBSWNKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)C2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



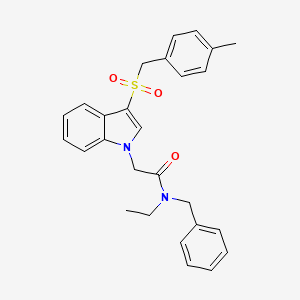
![3,6-dichloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2513156.png)
![Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2513158.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)
![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)
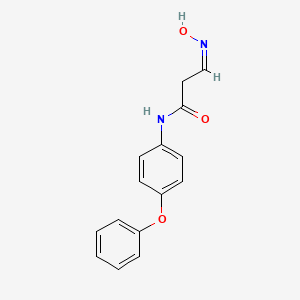
![1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2513164.png)
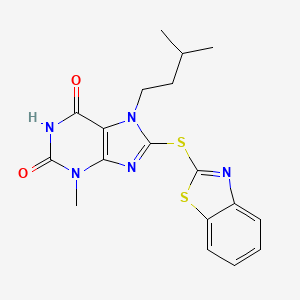
![7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2513168.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2513172.png)
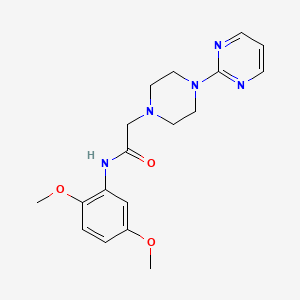
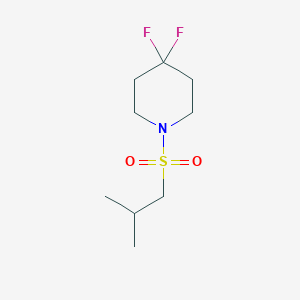
![propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2513177.png)
